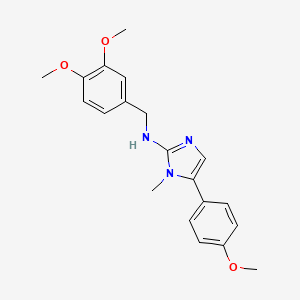
2-(2-Amino-3-(tritylthio)propionamido)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a tritylthio group, and a propionamido group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid typically involves the coupling of an amine with a thiol-containing molecule in the presence of hydrogen fluoride. This process produces a cyclic peptide stabilized by a disulfide bond between two cysteine residues . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the use of acid-labile amino-protecting groups and side-chain deprotection using less hazardous reagents like trifluoracetic acid/trimethylsilyl bromide (TFA/TMSBr) instead of hydrogen fluoride . This method is more practical and scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3-(tritylthio)propionamido)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The amino and tritylthio groups can participate in substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, trifluoracetic acid, and trimethylsilyl bromide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include cyclic peptides and nanomaterials stabilized by disulfide bonds . These products have significant applications in various fields, including medical imaging and drug delivery.
Aplicaciones Científicas De Investigación
2-(2-Amino-3-(tritylthio)propionamido)propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of nanomaterials for medical imaging and drug delivery.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid involves the formation of disulfide bonds, which stabilize the compound and its derivatives. These disulfide bonds are crucial for the compound’s biological activity, including its antimicrobial and anticancer properties . The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of stable cyclic peptides.
Comparación Con Compuestos Similares
Similar Compounds
3-(Tritylthio)propionic acid: Shares the tritylthio group but lacks the amino and propionamido groups.
S-Trityl-b-mercaptopropionic acid: Similar structure but different functional groups.
Uniqueness
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is unique due to its combination of amino, tritylthio, and propionamido groups, which provide it with versatile chemical reactivity and significant biological activity. This combination makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
35959-68-3 |
|---|---|
Fórmula molecular |
C25H26N2O3S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C25H26N2O3S/c1-18(24(29)30)27-23(28)22(26)17-31-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17,26H2,1H3,(H,27,28)(H,29,30) |
Clave InChI |
FZQYVSVNAAICAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)





![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
